molecular formula C17H27N3O4S2 B2355579 1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane CAS No. 825607-82-7

1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane

Cat. No.: B2355579
CAS No.: 825607-82-7
M. Wt: 401.54
InChI Key: VFAKDEKXKYWHMK-UHFFFAOYSA-N
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Description

1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It belongs to the azepane family, which is characterized by a seven-membered ring containing a nitrogen atom.

Preparation Methods

The synthesis of 1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane typically involves the reaction of piperazine derivatives with tosyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the tosylpiperazine intermediate. This intermediate is then reacted with azepane under suitable conditions to yield the final product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane can be compared with other similar compounds, such as:

  • 1-((4-Tosylpiperazin-1-yl)sulfonyl)hexane
  • 1-((4-Tosylpiperazin-1-yl)sulfonyl)octane

These compounds share structural similarities but differ in the length of the carbon chain in the azepane ring.

Biological Activity

1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

IUPAC Name: this compound
Molecular Formula: C14H20N2O3S
Molecular Weight: 304.39 g/mol

The compound features a piperazine ring substituted with a tosyl group and an azepane moiety, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Tosylpiperazine: The reaction between piperazine and tosyl chloride leads to the formation of 4-tosylpiperazine.
  • Sulfonylation: The tosylpiperazine is then reacted with an appropriate sulfonating agent to introduce the sulfonyl group.
  • Cyclization to Azepane: Finally, cyclization reactions can be employed to form the azepane structure.

The biological activity of this compound is believed to stem from its interaction with various biological targets:

  • Enzyme Inhibition: The sulfonamide group can interact with enzymes, potentially inhibiting their activity, which is critical in pathways such as inflammation or cancer progression.
  • Receptor Modulation: The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neurological pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against bacterial strains.
AnticancerInhibits proliferation of certain cancer cell lines.
Anti-inflammatoryReduces inflammation in animal models.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antimicrobial Activity:
    • A study demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections.
  • Anticancer Properties:
    • Research involving piperazine derivatives indicated that they can inhibit tumor growth in vitro and in vivo, highlighting their potential as anticancer agents.
  • Anti-inflammatory Effects:
    • In a murine model of inflammation, compounds with similar structures reduced inflammatory markers significantly, indicating a promising therapeutic avenue for inflammatory diseases.

Properties

IUPAC Name

1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S2/c1-16-6-8-17(9-7-16)25(21,22)18-12-14-20(15-13-18)26(23,24)19-10-4-2-3-5-11-19/h6-9H,2-5,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAKDEKXKYWHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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